4-Dehydroxy-4-amino ezetimibe-d4 is a deuterated derivative of ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its utility in pharmacokinetic studies and metabolic research due to the distinct mass differences that allow for precise tracking in biological systems.
The compound is synthesized from ezetimibe, which itself is derived from various synthetic routes involving complex organic chemistry techniques. The presence of deuterium makes this compound particularly valuable for analytical applications, including studies on drug metabolism and efficacy.
4-Dehydroxy-4-amino ezetimibe-d4 falls under the classification of pharmaceutical compounds, specifically as a cholesterol absorption inhibitor. Its unique isotopic labeling classifies it as a stable isotope-labeled compound, useful in various scientific applications.
The synthesis of 4-Dehydroxy-4-amino ezetimibe-d4 typically involves deuteration processes where specific hydrogen atoms in the ezetimibe structure are replaced with deuterium. This can be achieved through various methods, including:
The synthesis must be conducted under an inert atmosphere to prevent contamination and ensure high yields. Reaction conditions such as temperature, pressure, and reaction time are critical for optimizing the incorporation of deuterium into the compound.
The molecular formula of 4-Dehydroxy-4-amino ezetimibe-d4 is , with a molecular weight of approximately 449.5 g/mol. The structure includes several functional groups characteristic of ezetimibe, including:
The InChI Key for this compound is MSTNYGQPCMXVAQ-KLSHAWTBSA-N, providing a unique identifier for its chemical structure. The structural representation can be visualized using cheminformatics software that supports InChI notation.
4-Dehydroxy-4-amino ezetimibe-d4 can participate in various chemical reactions typical for its functional groups:
Common reagents for these reactions include:
These reactions are essential for modifying the compound for further research or therapeutic applications.
The mechanism of action of 4-Dehydroxy-4-amino ezetimibe-d4 aligns closely with that of its parent compound, ezetimibe. It primarily functions by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1) at the intestinal villi, which is crucial for cholesterol absorption from dietary sources.
By blocking NPC1L1, this compound reduces cholesterol uptake, leading to decreased plasma cholesterol levels. The deuterated form allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics in biological systems.
The physical properties of 4-Dehydroxy-4-amino ezetimibe-d4 include:
Key chemical properties include:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties and aid in characterizing the compound.
4-Dehydroxy-4-amino ezetimibe-d4 has several applications in scientific research:
This compound's unique properties make it an invaluable tool in both clinical research and pharmaceutical development.
4-Dehydroxy-4-amino ezetimibe-d4 (chemical name: (3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one) is a deuterated and functionally modified analog of the cholesterol absorption inhibitor ezetimibe. Its systematic IUPAC nomenclature reflects three critical structural features:
The molecular formula is C₂₄D₄H₁₈F₂N₂O₂ (molecular weight: 412.465 g/mol), with CAS Registry Number 1093659-90-5 [3] [5]. Key analogs include:
Table 1: Structural Analogs of Ezetimibe
Compound Name | Structural Difference from Parent Ezetimibe | Primary Research Use |
---|---|---|
Ezetimibe-d4 | Deuteration only | Metabolic tracer studies |
4-Dehydroxy ezetimibe | C4 hydroxyl removal | Steric effect investigations |
Ezetimibe glucuronide | Glucuronic acid conjugation | Transporter interaction studies |
4-Amino ezetimibe (non-deuterated) | C4 hydroxyl → amino group | Metabolic stability screening |
These analogs enable structure-activity relationship (SAR) studies focusing on:
Deuterated ezetimibe derivatives emerged to address pharmacokinetic (PK) research challenges:
Table 2: Evolution of Deuterated Ezetimibe Analogs
Generation | Representative Compound | Research Application | Limitation Addressed |
---|---|---|---|
1st | Ezetimibe-d4 | Metabolic stability assessment in liver disease | Inability to track non-deuterated metabolites |
2nd | 4-Dehydroxy-4-amino ezetimibe-d4 | Metabolic pathway modulation; transporter studies | Susceptibility to glucuronidation |
This derivative targets two critical gaps in ezetimibe research:1. Metabolic Stability in Hepatic Impairment:- Hepatic dysfunction reduces UGT-mediated glucuronidation of ezetimibe by >50%, increasing systemic exposure to the parent drug [2].- The 4-amino group eliminates the glucuronidation site (phenolic -OH), potentially bypassing this metabolic liability. In vitro data suggest concentration-dependent glucuronidation loss in liver S9 fractions from disease models [2].
Table 3: Research Applications of 4-Dehydroxy-4-amino Ezetimibe-d4
Research Need | Mechanistic Approach | Potential Outcome |
---|---|---|
Metabolic stability in liver disease | Elimination of glucuronidation site | Reduced parent drug accumulation |
Transporter specificity | Altered affinity for OATPs/MRPs | Avoidance of bile acid competition |
Membrane lipid modulation | Enhanced interaction with phosphatidylethanolamine | Restoration of cholesterol-enriched domains |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: